molecular formula C16H15NO4S B3919288 1-(2-thienyl)-1,2-butanedione 2-[O-(4-methoxybenzoyl)oxime]

1-(2-thienyl)-1,2-butanedione 2-[O-(4-methoxybenzoyl)oxime]

Cat. No. B3919288
M. Wt: 317.4 g/mol
InChI Key: GWJJNLNEEYIQFV-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-thienyl)-1,2-butanedione 2-[O-(4-methoxybenzoyl)oxime], also known as TBO, is a chemical compound that has been studied for its potential applications in scientific research. TBO is a yellow powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis. In recent years, TBO has gained attention for its potential use in the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of 1-(2-thienyl)-1,2-butanedione 2-[O-(4-methoxybenzoyl)oxime] is not fully understood, but it is believed to involve the inhibition of certain enzymes and ion channels in cells. 1-(2-thienyl)-1,2-butanedione 2-[O-(4-methoxybenzoyl)oxime] has been shown to inhibit the activity of the enzyme topoisomerase, which is involved in DNA replication and repair. 1-(2-thienyl)-1,2-butanedione 2-[O-(4-methoxybenzoyl)oxime] has also been shown to inhibit the activity of certain ion channels in the brain, which are involved in the transmission of nerve impulses.
Biochemical and Physiological Effects
1-(2-thienyl)-1,2-butanedione 2-[O-(4-methoxybenzoyl)oxime] has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells. 1-(2-thienyl)-1,2-butanedione 2-[O-(4-methoxybenzoyl)oxime] has also been shown to have effects on ion channels in the brain, which can affect the transmission of nerve impulses and the function of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-thienyl)-1,2-butanedione 2-[O-(4-methoxybenzoyl)oxime] in lab experiments is its versatility and ease of use. 1-(2-thienyl)-1,2-butanedione 2-[O-(4-methoxybenzoyl)oxime] is a readily available reagent that can be easily synthesized and purified. However, one of the limitations of using 1-(2-thienyl)-1,2-butanedione 2-[O-(4-methoxybenzoyl)oxime] is its potential toxicity and the need for careful handling and disposal.

Future Directions

There are many potential future directions for research involving 1-(2-thienyl)-1,2-butanedione 2-[O-(4-methoxybenzoyl)oxime]. One area of interest is the development of new drugs and therapies based on the structure of 1-(2-thienyl)-1,2-butanedione 2-[O-(4-methoxybenzoyl)oxime]. Another area of interest is the study of the mechanism of action of 1-(2-thienyl)-1,2-butanedione 2-[O-(4-methoxybenzoyl)oxime] and its effects on ion channels and enzymes in cells. Additionally, 1-(2-thienyl)-1,2-butanedione 2-[O-(4-methoxybenzoyl)oxime] could be further studied for its potential applications in cancer research and neuroscience.

Scientific Research Applications

1-(2-thienyl)-1,2-butanedione 2-[O-(4-methoxybenzoyl)oxime] has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, 1-(2-thienyl)-1,2-butanedione 2-[O-(4-methoxybenzoyl)oxime] has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neuroscience, 1-(2-thienyl)-1,2-butanedione 2-[O-(4-methoxybenzoyl)oxime] has been studied for its potential use as a tool to study the function of certain ion channels in the brain. In drug discovery, 1-(2-thienyl)-1,2-butanedione 2-[O-(4-methoxybenzoyl)oxime] has been used as a starting point for the development of new drugs and therapies.

properties

IUPAC Name

[(Z)-(1-oxo-1-thiophen-2-ylbutan-2-ylidene)amino] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c1-3-13(15(18)14-5-4-10-22-14)17-21-16(19)11-6-8-12(20-2)9-7-11/h4-10H,3H2,1-2H3/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJJNLNEEYIQFV-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NOC(=O)C1=CC=C(C=C1)OC)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N/OC(=O)C1=CC=C(C=C1)OC)/C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-[1-Oxo-1-(thiophen-2-YL)butan-2-ylidene]amino 4-methoxybenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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